molecular formula C18H34N2Sn B3012769 4,6-Dimethyl-2-(tributylstannyl)pyrimidine CAS No. 1277180-87-6

4,6-Dimethyl-2-(tributylstannyl)pyrimidine

Cat. No.: B3012769
CAS No.: 1277180-87-6
M. Wt: 397.194
InChI Key: LJHVNCHZBCXZSS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is a stannylated pyrimidine derivative characterized by a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 2-position of the pyrimidine ring, alongside methyl groups at the 4- and 6-positions. Organotin compounds like this are widely utilized in cross-coupling reactions (e.g., Stille couplings) due to the stannyl group's ability to transfer organic moieties to transition metal catalysts . The tributylstannyl group’s bulkiness and electron-donating properties may influence solubility, stability, and catalytic efficiency in synthetic applications.

Properties

IUPAC Name

tributyl-(4,6-dimethylpyrimidin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2.3C4H9.Sn/c1-5-3-6(2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVNCHZBCXZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 4,6-dimethyl-2-bromopyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Stille coupling reactions, the primary products are biaryl or heteroaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(tributylstannyl)pyrimidine primarily involves its role as a reagent in chemical reactions. In Stille coupling reactions, the compound acts as a nucleophile, where the tributylstannyl group facilitates the transfer of the pyrimidine moiety to the organic halide or pseudohalide. This process involves the formation of a palladium complex intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Stannyl-Substituted Pyrimidines

  • 2-Methyl-4,6-bis(trimethylstannyl)pyrimidine (2d): Contains two trimethylstannyl (-SnMe₃) groups at the 4- and 6-positions. Synthesis involves Na metal and chlorotrimethylstannane, yielding 63% with a boiling point of 102–104°C .

Heterocyclic and Aromatic Substituents

  • 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine :

    • Piperazinyl substituents enhance water solubility and are common in drug design (e.g., antitumor agents). Synthesis achieves 96% yield via nucleophilic substitution with piperazine .
    • Unlike stannyl groups, piperazinyl moieties enable hydrogen bonding, influencing pharmacokinetic properties.
  • 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine: Exhibits carcinogenic activity in rats, inducing squamous cell carcinomas and sarcomas . The nitro-furyl group’s electrophilicity contrasts with the stannyl group’s role in metal-catalyzed coupling.

Thioether and Hydroxyl Derivatives

  • 4,6-Dimethyl-2-(methylthio)pyrimidine: Methylthio (-SMe) substituents are less reactive in cross-couplings but improve thermal stability. Safety data indicate moderate toxicity (GHS Category 4) . Tributylstannyl derivatives likely pose higher toxicity due to organotin content.
  • 4,6-Dihydroxy-2-methylpyrimidine :

    • Hydroxyl groups enable hydrogen bonding and metal chelation, contrasting with the stannyl group’s role in catalysis .

Physicochemical Properties

Property 4,6-Dimethyl-2-(tributylstannyl)pyrimidine (Predicted) 2-Methyl-4,6-bis(trimethylstannyl)pyrimidine
Boiling Point >200°C (estimated) 102–104°C
Solubility Low in water; soluble in organic solvents Similar
IR Signature (Sn–C) ~500–550 cm⁻¹ 771 cm⁻¹ (Sn–Me₃)
NMR (¹H) δ 0.8–1.6 (t, Bu groups) δ 0.35 (s, SnMe₃)

Antiviral and Antineoplastic Activity

  • Triazolopyrimidines : Compounds like 4,6-dimethyl-2-(4-methyl-2-nitrophenyl)triazolopyrimidine exhibit antiviral activity at >4 µg/mL .

Biological Activity

4,6-Dimethyl-2-(tributylstannyl)pyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. Its structure includes a tributylstannyl group, which is known for enhancing the biological activity of various compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C15H24N2S Molecular Formula \text{C}_{15}\text{H}_{24}\text{N}_{2}\text{S}\quad \text{ Molecular Formula }

The primary mechanism of action for this compound involves its interaction with specific biological targets, leading to various cellular effects. The tributylstannyl moiety enhances lipophilicity, which may facilitate better cell membrane penetration and interaction with intracellular targets.

Target Proteins

  • EZH2 (Enhancer of Zeste Homolog 2) : This protein is involved in histone methylation and gene expression regulation. Inhibition of EZH2 by this compound may lead to altered gene expression patterns associated with cancer progression.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapeutics.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562.
  • Results : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Biochemical Pathways

The compound's action on EZH2 affects several key biochemical pathways:

  • Histone Methylation : By inhibiting EZH2, the compound disrupts normal histone methylation processes, which can lead to reactivation of tumor suppressor genes.
  • Cell Cycle Regulation : Altered gene expression may affect cell cycle progression and promote apoptosis in cancer cells.

Case Studies

  • Study on EZH2 Inhibition : A recent study demonstrated that compounds structurally similar to this compound significantly inhibited EZH2 activity in vitro and reduced tumor growth in xenograft models .
  • Antimalarial Potential : Although primarily studied for its anticancer properties, there is emerging evidence suggesting that derivatives of pyrimidines can act as inhibitors against plasmodial kinases such as PfGSK3 and PfPK6, which are critical for malaria parasite proliferation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityTarget ProteinIC50 (μM)
This compoundAntitumorEZH2Low μM
TazemetostatAntitumorEZH20.01
IKK16AntimalarialPfGSK3/PfPK60.57/0.46

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